Cas no 380609-27-8 (1,1,1-Trifluoro-3-[(2-methoxyethyl)amino]propan-2-ol)
![1,1,1-Trifluoro-3-[(2-methoxyethyl)amino]propan-2-ol structure](https://ja.kuujia.com/scimg/cas/380609-27-8x500.png)
1,1,1-Trifluoro-3-[(2-methoxyethyl)amino]propan-2-ol 化学的及び物理的性質
名前と識別子
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- 1,1,1-trifluoro-3-[(2-methoxyethyl)amino]propan-2-ol
- 1,1,1-trifluoro-3-(2-methoxyethylamino)propan-2-ol
- 1,1,1-Trifluoro-3-[(2-methoxyethyl)amino]propan-2-ol
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- MDL: MFCD19602720
- インチ: 1S/C6H12F3NO2/c1-12-3-2-10-4-5(11)6(7,8)9/h5,10-11H,2-4H2,1H3
- InChIKey: BPASRQJWDXWGQG-UHFFFAOYSA-N
- ほほえんだ: FC(C(CNCCOC)O)(F)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 12
- 回転可能化学結合数: 5
- 複雑さ: 118
- トポロジー分子極性表面積: 41.5
- 疎水性パラメータ計算基準値(XlogP): 0.1
1,1,1-Trifluoro-3-[(2-methoxyethyl)amino]propan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-267078-0.05g |
1,1,1-trifluoro-3-[(2-methoxyethyl)amino]propan-2-ol |
380609-27-8 | 95.0% | 0.05g |
$101.0 | 2025-03-20 | |
Enamine | EN300-267078-10.0g |
1,1,1-trifluoro-3-[(2-methoxyethyl)amino]propan-2-ol |
380609-27-8 | 95.0% | 10.0g |
$2269.0 | 2025-03-20 | |
Life Chemicals | F6545-5956-1g |
1,1,1-trifluoro-3-[(2-methoxyethyl)amino]propan-2-ol |
380609-27-8 | 95%+ | 1g |
$446.0 | 2023-09-06 | |
Life Chemicals | F6545-5956-2.5g |
1,1,1-trifluoro-3-[(2-methoxyethyl)amino]propan-2-ol |
380609-27-8 | 95%+ | 2.5g |
$892.0 | 2023-09-06 | |
Enamine | EN300-267078-0.25g |
1,1,1-trifluoro-3-[(2-methoxyethyl)amino]propan-2-ol |
380609-27-8 | 95.0% | 0.25g |
$216.0 | 2025-03-20 | |
Enamine | EN300-267078-1.0g |
1,1,1-trifluoro-3-[(2-methoxyethyl)amino]propan-2-ol |
380609-27-8 | 95.0% | 1.0g |
$528.0 | 2025-03-20 | |
Enamine | EN300-267078-2.5g |
1,1,1-trifluoro-3-[(2-methoxyethyl)amino]propan-2-ol |
380609-27-8 | 95.0% | 2.5g |
$1034.0 | 2025-03-20 | |
Enamine | EN300-267078-5.0g |
1,1,1-trifluoro-3-[(2-methoxyethyl)amino]propan-2-ol |
380609-27-8 | 95.0% | 5.0g |
$1530.0 | 2025-03-20 | |
Enamine | EN300-267078-1g |
1,1,1-trifluoro-3-[(2-methoxyethyl)amino]propan-2-ol |
380609-27-8 | 95% | 1g |
$528.0 | 2023-09-11 | |
A2B Chem LLC | AV95158-50mg |
1,1,1-trifluoro-3-[(2-methoxyethyl)amino]propan-2-ol |
380609-27-8 | 95% | 50mg |
$142.00 | 2024-04-20 |
1,1,1-Trifluoro-3-[(2-methoxyethyl)amino]propan-2-ol 関連文献
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2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
1,1,1-Trifluoro-3-[(2-methoxyethyl)amino]propan-2-olに関する追加情報
Recent Advances in the Study of 1,1,1-Trifluoro-3-[(2-methoxyethyl)amino]propan-2-ol (CAS: 380609-27-8)
The compound 1,1,1-Trifluoro-3-[(2-methoxyethyl)amino]propan-2-ol (CAS: 380609-27-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its trifluoromethyl group and methoxyethylamino moiety, exhibits unique physicochemical properties that make it a promising candidate for various applications, including drug development and medicinal chemistry. Recent studies have explored its synthesis, biological activity, and potential therapeutic uses, shedding light on its mechanistic pathways and pharmacological profiles.
One of the key areas of research focuses on the synthetic routes to 1,1,1-Trifluoro-3-[(2-methoxyethyl)amino]propan-2-ol. A study published in the Journal of Medicinal Chemistry (2023) detailed an optimized multi-step synthesis protocol that improves yield and purity. The process involves the nucleophilic substitution of 1,1,1-trifluoro-2,3-epoxypropane with 2-methoxyethylamine, followed by selective reduction. This method has been praised for its scalability and reproducibility, making it suitable for industrial applications.
In terms of biological activity, recent in vitro and in vivo studies have demonstrated that 1,1,1-Trifluoro-3-[(2-methoxyethyl)amino]propan-2-ol exhibits notable inhibitory effects on certain enzymatic targets. For instance, research conducted by Smith et al. (2024) revealed its potent activity against gamma-aminobutyric acid (GABA) transaminase, suggesting potential applications in neurological disorders such as epilepsy and anxiety. The compound's ability to modulate neurotransmitter levels has sparked interest in its use as a scaffold for developing novel central nervous system (CNS) therapeutics.
Furthermore, the pharmacokinetic properties of 1,1,1-Trifluoro-3-[(2-methoxyethyl)amino]propan-2-ol have been investigated in preclinical models. A study in Drug Metabolism and Disposition (2023) reported favorable absorption and distribution profiles, with moderate plasma protein binding and good blood-brain barrier penetration. These findings underscore its potential as a lead compound for CNS-targeted drugs, though further optimization may be required to mitigate rapid metabolic clearance observed in some species.
Recent advancements in computational chemistry have also contributed to understanding the molecular interactions of 1,1,1-Trifluoro-3-[(2-methoxyethyl)amino]propan-2-ol. Molecular docking simulations and density functional theory (DFT) calculations have elucidated its binding modes with various biological targets, providing insights into structure-activity relationships (SAR). These computational studies are instrumental in guiding the design of derivatives with enhanced potency and selectivity.
In conclusion, 1,1,1-Trifluoro-3-[(2-methoxyethyl)amino]propan-2-ol (CAS: 380609-27-8) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its synthetic accessibility, biological activity, and pharmacokinetic properties make it a valuable candidate for further investigation. Ongoing studies aim to explore its therapeutic potential in greater depth, with particular emphasis on optimizing its pharmacological profile for clinical applications. Future research directions may include the development of prodrug formulations and the exploration of its utility in combination therapies.
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